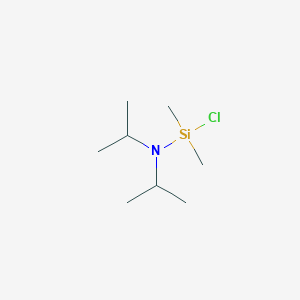
Ethyl 3-hydroxydecanoate
Overview
Description
Ethyl 3-hydroxydecanoate is a chemical compound with the molecular formula C12H24O3 . It has a molecular weight of 216.3172 . The IUPAC Standard InChI for this compound is InChI=1S/C12H24O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h11,13H,3-10H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxydecanoate consists of 12 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms . The structure is also available as a 2d Mol file .Physical And Chemical Properties Analysis
Ethyl 3-hydroxydecanoate has a molecular weight of 216.3172 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Enzymatic Hydrolysis and Ultrasound Application
Ethyl 3-hydroxydecanoate has been studied in the context of enzymatic hydrolysis. A research by Ribeiro et al. (2001) explored the enzymatic hydrolysis of a related compound, ethyl-3-hydroxy-3-phenylpropanoate, using ultrasound. They found that ultrasound application could decrease the reaction time of enzymatic hydrolysis without significantly changing the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Biobased Chemical Production
Deoxygenation to Secondary Alcohols and Alkanes
Research by Mensah et al. (2020) involved the selective deoxygenation of bio-derivable 3-hydroxydecanoic acid, which is structurally similar to ethyl 3-hydroxydecanoate. They achieved conversion to secondary alcohols and linear alkanes, which have applications in the food, perfume, and fuel industries (Mensah et al., 2020).
Ultrasonic Synthesis Applications
Sakamoto, Miyazawa, and Kajiwara (1992) demonstrated the use of an ultrasonic method in synthesizing compounds related to ethyl 3-hydroxydecanoate. This methodology could be relevant for the synthesis of ethyl 3-hydroxydecanoate derivatives, showcasing the utility of ultrasonics in chemical synthesis (Sakamoto, Miyazawa, & Kajiwara, 1992).
Enzymatic Reactions for Pharmaceutical Intermediates
The synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor, as studied by Kluson et al. (2019), is relevant for understanding the broader category of hydroxy acids and esters like ethyl 3-hydroxydecanoate. This study sheds light on the potential pharmaceutical applications of these compounds (Kluson et al., 2019).
Safety And Hazards
According to the safety data sheet from Fisher Sci, when handling Ethyl 3-hydroxydecanoate, one should wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided . The Good Scents Company also provides safety information, stating that dust formation should be avoided, and personal protective equipment should be worn. Contact with skin and eyes should be avoided, and adequate ventilation should be ensured .
properties
IUPAC Name |
ethyl 3-hydroxydecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h11,13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAJFMNAQIUPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452613 | |
| Record name | ethyl 3-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxydecanoate | |
CAS RN |
6071-25-6 | |
| Record name | ethyl 3-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3054412.png)











![methyl N-[6-(methoxycarbonylamino)hexyl]carbamate](/img/structure/B3054428.png)
